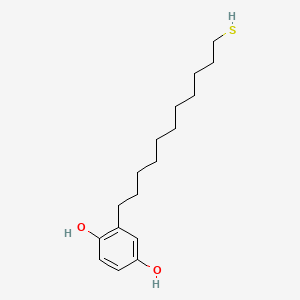

11-Mercaptoundecylhydroquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(11-sulfanylundecyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2S/c18-16-11-12-17(19)15(14-16)10-8-6-4-2-1-3-5-7-9-13-20/h11-12,14,18-20H,1-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYJRXGKNZGOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CCCCCCCCCCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746401 | |

| Record name | 2-(11-Sulfanylundecyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185839-47-8 | |

| Record name | 2-(11-Sulfanylundecyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185839-47-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 11-Mercaptoundecylhydroquinone

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 11-Mercaptoundecylhydroquinone (MUH), a key molecule in the fields of self-assembled monolayers, biosensing, and molecular electronics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.

Introduction: The Significance of 11-Mercaptoundecylhydroquinone

11-Mercaptoundecylhydroquinone is a bifunctional organic molecule featuring a terminal thiol (-SH) group and a hydroquinone head group, separated by an eleven-carbon alkyl chain. This unique architecture makes it an ideal candidate for the formation of well-ordered self-assembled monolayers (SAMs) on gold surfaces. The thiol group provides a strong and stable anchor to the gold substrate, while the hydroquinone moiety offers a reversible electrochemical signature, making it a valuable component in the construction of electrochemical sensors and biosensors.

The long alkyl chain ensures the formation of densely packed and organized monolayers, which act as a barrier to non-specific adsorption and provide a defined distance for electron transfer studies. The ability to control the interfacial properties of materials at the molecular level is paramount in numerous advanced applications, and MUH is a cornerstone molecule in this endeavor.

Synthesis and Purification of 11-Mercaptoundecylhydroquinone

The synthesis of 11-Mercaptoundecylhydroquinone typically involves a multi-step process, starting from commercially available precursors. A common synthetic route is outlined below.[1]

Synthetic Pathway

A representative synthesis of 11-Mercaptoundecylhydroquinone is depicted in the following diagram. The process generally starts with the protection of the thiol group, followed by the attachment of the hydroquinone moiety, and finally, deprotection of the thiol.

Sources

An In-depth Technical Guide to 11-Mercaptoundecylhydroquinone (CAS: 185839-47-8) for Advanced Research Applications

This guide provides a comprehensive technical overview of 11-Mercaptoundecylhydroquinone (MUH), a redox-active thiol designed for the formation of self-assembled monolayers (SAMs) on noble metal surfaces. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, surface functionalization, electrochemical characterization, and key applications of this versatile molecule. The content herein is structured to offer not just procedural steps, but also the underlying scientific principles and field-proven insights to empower robust experimental design and data interpretation.

Foundational Principles: The Unique Molecular Architecture of 11-Mercaptoundecylhydroquinone

11-Mercaptoundecylhydroquinone (MUH) is a bifunctional organic molecule meticulously designed for interfacial applications. Its structure comprises three key components: a thiol headgroup (-SH), a long eleven-carbon alkyl chain, and a hydroquinone terminal group. This architecture imparts specific functionalities that are highly sought after in materials science, electrochemistry, and biotechnology.

-

The Thiol Headgroup: The sulfur-hydrogen bond in the thiol group exhibits a strong affinity for gold and other noble metal surfaces, leading to the spontaneous formation of a stable gold-sulfur bond. This is the foundational interaction for the creation of self-assembled monolayers.

-

The Alkyl Chain: The long undecyl (C11) chain promotes van der Waals interactions between adjacent molecules, driving the formation of a densely packed, ordered, and insulating monolayer. The length of this chain is critical in defining the thickness of the monolayer and influencing the electron transfer kinetics between the terminal hydroquinone group and the underlying electrode.

-

The Hydroquinone Terminus: This redox-active moiety is the functional heart of the molecule for many applications. It can undergo a reversible two-electron, two-proton oxidation-reduction reaction, switching between the hydroquinone (reduced) and quinone (oxidized) states. This well-defined electrochemical behavior makes MUH an excellent candidate for the development of electrochemical sensors and molecular electronic components.

Synthesis of 11-Mercaptoundecylhydroquinone: A Step-by-Step Protocol

The synthesis of 2-(11-mercaptoundecyl)hydroquinone is a multi-step process that requires careful execution. The following protocol is a representative method adapted from established literature.[1]

Experimental Protocol: Synthesis of MUH

Materials:

-

1,4-Dimethoxybenzene

-

10-Undecenoyl chloride

-

Aluminum chloride (AlCl₃)

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic acid (TFA)

-

Boron tribromide (BBr₃)

-

Thioacetic acid

-

Azobisisobutyronitrile (AIBN)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Friedel-Crafts Acylation:

-

Dissolve 1,4-dimethoxybenzene and 10-undecenoyl chloride in dry DCM under an inert atmosphere.

-

Cool the solution in an ice bath and slowly add AlCl₃ portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Clemmensen or Wolff-Kishner Reduction:

-

The resulting ketone is reduced to the corresponding alkyl chain. A common method is the use of triethylsilane and trifluoroacetic acid.

-

Dissolve the ketone in DCM and add triethylsilane.

-

Slowly add TFA and stir at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction with a saturated NaHCO₃ solution, extract with DCM, wash with brine, dry, and concentrate.

-

-

Demethylation:

-

Dissolve the dimethoxy-functionalized alkane in dry DCM and cool to 0°C under an inert atmosphere.

-

Slowly add a solution of BBr₃ in DCM.

-

Stir the reaction at room temperature for several hours.

-

Carefully quench the reaction with methanol, followed by water.

-

Extract the hydroquinone product with ethyl acetate, wash with brine, dry, and concentrate.

-

-

Thiolacetate Formation:

-

Dissolve the undecenylhydroquinone in thioacetic acid.

-

Add a radical initiator such as AIBN and heat the mixture under an inert atmosphere.

-

Monitor the reaction by TLC. Once complete, remove the excess thioacetic acid under reduced pressure.

-

-

Hydrolysis to Thiol:

-

Dissolve the thioacetate in a solution of NaOH in methanol.

-

Stir the reaction under an inert atmosphere until the hydrolysis is complete.

-

Neutralize the solution with HCl and extract the final product, 11-Mercaptoundecylhydroquinone, with an organic solvent.

-

Purify the product by column chromatography.

-

Formation of Self-Assembled Monolayers on Gold Surfaces

The formation of a high-quality MUH SAM on a gold substrate is crucial for its application. The following protocol outlines a standard procedure for this process.

Experimental Protocol: SAM Formation

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer, gold electrode)

-

11-Mercaptoundecylhydroquinone (MUH)

-

Anhydrous ethanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Ultrapure water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with ultrapure water and then with ethanol.

-

Dry the substrate under a stream of nitrogen gas.

-

-

SAM Deposition:

-

Prepare a 1-5 mM solution of MUH in anhydrous ethanol.

-

Immerse the clean, dry gold substrate into the MUH solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent contamination.

-

-

Rinsing and Drying:

-

Remove the substrate from the MUH solution.

-

Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

Electrochemical Characterization: Probing the Redox Activity

Cyclic voltammetry (CV) is a powerful technique to characterize the electrochemical behavior of MUH SAMs. It provides information on the surface coverage of the redox-active molecules and the kinetics of electron transfer.

Experimental Protocol: Cyclic Voltammetry

Apparatus:

-

Potentiostat

-

Three-electrode electrochemical cell

-

MUH-modified gold electrode (Working Electrode)

-

Platinum wire or mesh (Counter Electrode)

-

Ag/AgCl or Saturated Calomel Electrode (Reference Electrode)

-

Electrolyte solution (e.g., 0.1 M HClO₄ or phosphate buffer)

Procedure:

-

Cell Assembly:

-

Assemble the three-electrode cell with the MUH-modified gold electrode as the working electrode, a platinum counter electrode, and a reference electrode.

-

Fill the cell with the deoxygenated electrolyte solution.

-

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan over the redox potential of the hydroquinone/quinone couple (e.g., -0.2 V to +0.6 V vs. Ag/AgCl).

-

Perform cyclic scans at various scan rates (e.g., 20, 50, 100, 200 mV/s).

-

Record the resulting current-voltage curves (voltammograms).

-

Data Interpretation:

-

Redox Peaks: The voltammogram will show a pair of peaks corresponding to the oxidation of hydroquinone to quinone and the reduction of quinone back to hydroquinone.

-

Surface Coverage (Γ): The surface coverage can be calculated from the integrated charge (Q) under the anodic or cathodic peak using the following equation: Γ = Q / (nFA) where n is the number of electrons transferred (2 for the hydroquinone/quinone couple), F is the Faraday constant (96485 C/mol), and A is the electrode area.[2]

-

Electron Transfer Rate (k⁰): The rate of electron transfer can be estimated from the peak separation (ΔEp) at different scan rates using methods such as the Laviron formalism.[3][4]

Quantitative Data Summary

The following table summarizes typical quantitative data for hydroquinone-terminated alkanethiol SAMs on gold electrodes, providing a baseline for experimental expectations.

| Parameter | Typical Value Range | Method of Determination | Reference |

| Surface Coverage (Γ) | 2.5 - 5.0 x 10⁻¹⁰ mol/cm² | Cyclic Voltammetry (Integration of Redox Peaks) | [2] |

| Electron Tunneling Constant (β) | ~1.04 /CH₂ unit | Cyclic Voltammetry (Dependence of k⁰ on alkyl chain length) | [2] |

| Formal Potential (E⁰') | pH-dependent (~0.2 V vs. Ag/AgCl at neutral pH) | Cyclic Voltammetry (Midpoint of anodic and cathodic peaks) | [2] |

| pH Dependence of E⁰' | ~59 mV/pH unit | Cyclic Voltammetry | [2] |

Applications in Research and Development

The unique properties of MUH SAMs have led to their use in a variety of advanced applications.

-

Electrochemical Biosensors: The well-defined redox signal of the hydroquinone group can be modulated by binding events at the monolayer surface. This principle has been used to develop sensors for a range of analytes. The hydroquinone can act as a redox mediator or as a direct indicator of surface interactions.

-

Molecular Electronics: The ability to switch between two distinct electronic states makes MUH a candidate for use in molecular electronic devices such as switches and memory elements. The insulating alkyl chain allows for the study of electron transfer through a defined molecular bridge.

-

Surface Functionalization and Bioconjugation: While not possessing a reactive group for direct bioconjugation in its native state, the hydroquinone moiety can be electrochemically or chemically modified to introduce functionalities for the covalent attachment of biomolecules. This allows for the creation of biocompatible and bio-interactive surfaces.

Conclusion

11-Mercaptoundecylhydroquinone is a powerful tool for the creation of functional surfaces with well-defined electrochemical properties. This guide has provided a comprehensive overview of its synthesis, the formation of self-assembled monolayers, and their characterization. By understanding the underlying principles and following robust experimental protocols, researchers can effectively leverage the unique capabilities of MUH to advance their work in biosensing, molecular electronics, and surface science. The self-validating nature of the electrochemical characterization provides a direct measure of the quality and functionality of the prepared SAMs, ensuring a high degree of experimental control and reproducibility.

References

-

Laviron, E. General expression of the linear potential sweep voltammogram in the case of diffusionless electrochemical systems. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 101(1), 19-28 (1979). [Link]

-

Hong, H.-G., Park, W., & Yu, E. H. Electrochemical Characteristics of Hydroquinone-Terminated Self-Assembled Monolayers on Gold. Bulletin of the Korean Chemical Society, 22(5), 487-490 (2001). [Link]

-

Creager, S. E., & Rowe, G. K. Electron-transfer kinetics of ferrocene-terminated alkanethiol monolayers on gold. Journal of Electroanalytical Chemistry, 370(1-2), 203-211 (1994). [Link]

-

Witt, D., Klajn, R., Barski, P., & Grzybowski, B. A. Applications, Properties and Synthesis of ω-Functionalized n-Alkanethiols and Disulfides – the Building Blocks of Self-Assembled Monolayers. Current Organic Chemistry, 8(18), 1763-1797 (2004). [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 11-Mercaptoundecylhydroquinone

This guide provides a comprehensive technical overview of the critical physicochemical properties of 11-Mercaptoundecylhydroquinone (MUHQ), a molecule of significant interest in materials science, surface chemistry, and drug development. Researchers, scientists, and formulation experts will find detailed insights into the solubility characteristics and stability profile of MUHQ, underpinned by established chemical principles and field-proven methodologies. This document is designed to empower researchers to make informed decisions in the handling, formulation, and application of this versatile bifunctional molecule.

Introduction to 11-Mercaptoundecylhydroquinone (MUHQ)

11-Mercaptoundecylhydroquinone, with the chemical formula C₁₇H₂₈O₂S and a molecular weight of 296.47 g/mol , is a fascinating organic molecule that marries the functionalities of a hydroquinone headgroup with a long-chain alkylthiol tail.[1][2][3] This unique architecture imparts amphiphilic character and enables its application in areas such as self-assembled monolayers (SAMs) on gold surfaces, antioxidant coatings, and as a platform for further chemical modification in drug delivery systems.

Chemical Structure:

Caption: Chemical structure of 11-Mercaptoundecylhydroquinone (MUHQ).

The hydroquinone moiety provides redox activity and potential for hydrogen bonding, while the eleven-carbon chain terminating in a thiol group allows for strong anchoring to noble metal surfaces. Understanding the interplay of these functional groups is paramount to predicting and controlling the behavior of MUHQ in various experimental and applied settings.

Solubility Profile of MUHQ

The solubility of MUHQ is dictated by its amphiphilic nature. The long, nonpolar undecyl chain dominates its character, rendering it largely insoluble in aqueous solutions. Conversely, it exhibits good solubility in a range of organic solvents. The following table provides an estimated solubility profile based on the principle of "like dissolves like" and data for analogous long-chain alkylphenols.[4][5]

Table 1: Estimated Solubility of 11-Mercaptoundecylhydroquinone (MUHQ) in Common Solvents

| Solvent | Chemical Class | Polarity | Estimated Solubility | Rationale for Estimation |

| Water | Polar Protic | High | Insoluble | The long C11 alkyl chain imparts significant hydrophobic character. |

| Methanol | Polar Protic | High | Sparingly Soluble | The hydroxyl group of methanol can interact with the hydroquinone, but the long alkyl chain limits solubility. |

| Ethanol | Polar Protic | High | Moderately Soluble | Increased alkyl character of the solvent improves miscibility with the undecyl chain of MUHQ. |

| Acetone | Polar Aprotic | Medium | Soluble | Good balance of polarity to interact with the hydroquinone headgroup and nonpolar character to solvate the alkyl tail. |

| Dichloromethane | Halogenated | Medium | Soluble | Effective at dissolving compounds with a wide range of polarities. |

| Tetrahydrofuran (THF) | Ether | Medium | Soluble | A good solvent for many organic compounds, including those with both polar and nonpolar functionalities. |

| Toluene | Aromatic | Low | Highly Soluble | The nonpolar aromatic ring and methyl group effectively solvate the long alkyl chain of MUHQ. |

| Hexane | Nonpolar | Low | Highly Soluble | The nonpolar nature of hexane readily dissolves the long, nonpolar undecyl chain of MUHQ. |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a straightforward method to qualitatively assess the solubility of MUHQ in various solvents.

Materials:

-

11-Mercaptoundecylhydroquinone (MUHQ) powder

-

A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 1-2 mg of MUHQ powder to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A small portion of the solid dissolves, but some solid remains undissolved.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear or the solid settles at the bottom.

-

-

Record the observations for each solvent tested.

Stability of 11-Mercaptoundecylhydroquinone

The stability of MUHQ is a critical consideration for its storage and application. The molecule possesses two functional groups susceptible to degradation: the hydroquinone ring and the thiol group.

Hydroquinone Moiety: Susceptibility to Oxidation

The hydroquinone headgroup is readily oxidized to the corresponding p-benzoquinone, a reaction that is often accompanied by a color change from colorless to yellow or brown.[6] This oxidation is accelerated by:

-

Elevated pH: In alkaline conditions, the hydroquinone is deprotonated to the more easily oxidized hydroquinonate anion.

-

Presence of Oxygen: Atmospheric oxygen is a primary oxidizing agent.

-

Exposure to Light: UV radiation can catalyze the oxidation process.

-

Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.

Caption: Oxidation pathway of the hydroquinone moiety in MUHQ.

To enhance the stability of the hydroquinone portion, the following measures are recommended:

-

Storage in an Inert Atmosphere: Store MUHQ under nitrogen or argon to minimize exposure to oxygen.

-

Protection from Light: Use amber vials or store in the dark.

-

Acidic Conditions: In solution, maintaining a slightly acidic pH can significantly slow the rate of oxidation.[7]

-

Use of Antioxidants: For formulated products, the addition of antioxidants such as sodium sulfite or sodium metabisulfite can help to prevent oxidation.[7]

Thiol Moiety: Oxidation to Disulfide

The thiol group is also susceptible to oxidation, primarily forming a disulfide bond between two MUHQ molecules. This dimerization can be problematic in applications where the free thiol is required for surface binding or further reaction.

Caption: Oxidation of the thiol group of MUHQ to form a disulfide dimer.

The rate of thiol oxidation is influenced by:

-

pH: Thiolate anions (formed at higher pH) are more readily oxidized than the neutral thiol.

-

Presence of Oxidants: Oxygen and metal ions can promote disulfide formation.

For applications requiring a free thiol, it is advisable to use freshly prepared solutions and to work under deoxygenated conditions where possible.

Protocol for Stability Assessment via UV-Visible Spectrophotometry

This protocol outlines a method to monitor the stability of MUHQ in solution by observing changes in its UV-Visible absorption spectrum, which is indicative of hydroquinone oxidation.

Materials:

-

11-Mercaptoundecylhydroquinone (MUHQ)

-

Solvent of interest (e.g., ethanol)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Stock Solution: Accurately prepare a stock solution of MUHQ in the chosen solvent (e.g., 1 mg/mL). Protect this solution from light.

-

Preparation of Working Solutions: Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Initial Measurement (Time = 0): Immediately after preparation, record the UV-Visible spectrum of the working solution from 200 to 400 nm. The characteristic absorbance peak for the hydroquinone moiety should be identified.

-

Incubation under Test Conditions: Aliquot the working solution into several vials and expose them to different conditions:

-

Control: Stored in the dark at a controlled temperature (e.g., 4°C).

-

Light Exposure: Exposed to ambient or UV light.

-

Elevated Temperature: Stored in an incubator at a set temperature (e.g., 40°C).

-

Air Exposure: Left open to the atmosphere.

-

-

Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take a sample from each condition and record its UV-Visible spectrum.

-

Data Analysis:

-

Monitor the decrease in the absorbance of the primary hydroquinone peak over time.

-

Observe the appearance of any new peaks, which may correspond to the formation of the benzoquinone oxidation product.

-

Plot the percentage of remaining MUHQ (based on absorbance) as a function of time for each condition to determine the degradation kinetics.

-

Concluding Remarks for the Practicing Scientist

11-Mercaptoundecylhydroquinone is a molecule with significant potential, but its dual functionalities present unique challenges in terms of solubility and stability. A thorough understanding of its amphiphilic nature is key to selecting appropriate solvent systems. The inherent susceptibility of both the hydroquinone and thiol groups to oxidation necessitates careful handling and storage to ensure the integrity of the molecule. By implementing the protocols and adhering to the principles outlined in this guide, researchers can confidently work with MUHQ, unlocking its full potential in their scientific endeavors.

References

-

PubMed Central (PMC). Antioxidant Activity of Natural Hydroquinones. [Link][6]

-

Delia, T. J., & Chakravarty, S. (2006). A hydroquinone formulation with increased stability and decreased potential for irritation. Journal of Cosmetic Dermatology, 5(4), 304-308. [Link][7]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. 11-Mercaptoundecylhydroquinone 95 185839-47-8 [sigmaaldrich.com]

- 3. 11-Mercaptoundecylhydroquinone - CAS:185839-47-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. Alkylphenol - Wikipedia [en.wikipedia.org]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

An In-Depth Technical Guide to the Electrochemical Behavior of Hydroquinone-Terminated Self-Assembled Monolayers

This guide provides a comprehensive technical overview of the principles, preparation, electrochemical characterization, and applications of hydroquinone-terminated self-assembled monolayers (SAMs). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced electrochemical behavior of these surface-confined redox systems, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Power of Surface Functionalization with Hydroquinone-Terminated SAMs

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of electrode surfaces with a high degree of order and control.[1] By anchoring molecules to a substrate, typically through a strong covalent or coordinate bond, SAMs create a well-defined interface with tunable chemical and physical properties.[2] Among the vast library of functional moieties, the hydroquinone/quinone redox couple stands out for its rich and well-defined electrochemical behavior, making it an ideal candidate for fundamental studies of electron transfer and for the development of sophisticated electrochemical sensors.

This guide will focus on hydroquinone-terminated alkanethiols, which readily form stable and reproducible monolayers on gold surfaces.[3][4][5] The inherent pH-dependent redox activity of the hydroquinone headgroup, coupled with the ability to systematically vary the structure of the SAM, provides a powerful platform for investigating proton-coupled electron transfer (PCET) reactions at interfaces. Furthermore, the ability to engineer these surfaces at the molecular level opens up a myriad of applications, from biosensing to molecular electronics.

Foundational Principles: The Hydroquinone/Quinone Redox Couple

The electrochemical behavior of hydroquinone-terminated SAMs is fundamentally governed by the reversible two-electron, two-proton oxidation of hydroquinone (H₂Q) to benzoquinone (Q), as illustrated in the following scheme:

Caption: Reversible redox reaction of hydroquinone.

This proton-coupled electron transfer process is highly sensitive to the pH of the surrounding electrolyte. The formal potential (E°') of this redox couple shifts linearly with pH, typically with a slope of approximately -59 mV/pH at room temperature, consistent with the Nernst equation for a process involving an equal number of electrons and protons.[3][5]

The Pourbaix Diagram: Mapping the Thermodynamic Landscape

A Pourbaix diagram, or potential-pH diagram, is an invaluable tool for visualizing the thermodynamically stable species of an electrochemical system as a function of potential and pH.[6][7] For a surface-immobilized hydroquinone molecule, the Pourbaix diagram delineates the regions where the protonated and deprotonated forms of both the reduced (hydroquinone) and oxidized (quinone) species are dominant.[8][9][10][11]

The construction of a Pourbaix diagram for a hydroquinone-terminated SAM requires knowledge of the standard redox potential of the hydroquinone/quinone couple and the acid dissociation constants (pKa values) of the surface-confined hydroquinone and its oxidized form.[12] These values can differ from those in bulk solution due to the unique microenvironment of the SAM.

Caption: Simplified Pourbaix diagram for a surface-immobilized hydroquinone.

Experimental Protocols: From Bare Electrode to Functionalized Surface

The successful fabrication and characterization of hydroquinone-terminated SAMs hinge on meticulous experimental procedures. This section provides detailed, step-by-step methodologies for substrate preparation and monolayer formation.

Gold Electrode Cleaning: The Critical First Step

A pristine gold surface is paramount for the formation of a well-ordered and defect-free SAM. Various cleaning methods exist, each with its own set of advantages and disadvantages.[13][14] The choice of method often depends on the nature of the contaminants and the desired surface characteristics.[2]

| Cleaning Method | Procedure | Advantages | Disadvantages |

| Piranha Solution | Immersion in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 10-15 minutes, followed by copious rinsing with ultrapure water and ethanol. | Highly effective at removing organic contaminants. | Extremely corrosive and hazardous; must be handled with extreme caution. Can roughen the gold surface with prolonged exposure. |

| Sulfuric Acid | Immersion in 1M H₂SO₄ for 3-5 minutes, followed by rinsing with ultrapure water.[15] | Effective for removing some organic and inorganic contaminants. Less aggressive than piranha solution. | May not remove all organic residues. |

| Electrochemical Cleaning | Cycling the potential of the gold electrode in an acidic solution (e.g., 0.5 M H₂SO₄) between the onsets of hydrogen evolution and gold oxidation.[16][17] | In-situ cleaning method that can produce a highly reproducible surface. Can be less aggressive than strong chemical oxidants. | Requires an electrochemical setup. The potential window and scan rate must be carefully controlled to avoid excessive surface roughening. |

| Solvent Rinsing | Thorough rinsing with solvents such as ethanol and acetone. | Simple and quick. | Only effective for removing loosely adsorbed contaminants. |

Recommendation: For most applications, a combination of solvent rinsing followed by electrochemical cleaning provides a good balance of cleanliness and surface smoothness. For heavily contaminated surfaces, a brief treatment with piranha solution may be necessary, but should be performed with caution.

Formation of Hydroquinone-Terminated SAMs

The self-assembly process is typically carried out by immersing the cleaned gold substrate into a dilute solution of the desired hydroquinone-terminated alkanethiol.[3][4][5]

Step-by-Step Protocol:

-

Prepare the Thiol Solution: Dissolve the hydroquinone-terminated alkanethiol in a suitable solvent (e.g., absolute ethanol) to a final concentration of 0.1 to 1 mM.

-

Immersion: Place the freshly cleaned and dried gold electrode into the thiol solution. Ensure the entire gold surface is submerged.

-

Incubation: Allow the self-assembly to proceed for a period of 12 to 24 hours at room temperature. This extended incubation time allows for the formation of a well-ordered and densely packed monolayer.

-

Rinsing: After incubation, remove the electrode from the thiol solution and rinse it thoroughly with the same solvent used for the solution preparation (e.g., ethanol) to remove any physisorbed molecules.

-

Drying: Gently dry the electrode under a stream of inert gas (e.g., nitrogen or argon).

-

Characterization: The freshly prepared hydroquinone-terminated SAM is now ready for electrochemical characterization.

Caption: Experimental workflow for the formation of a hydroquinone-terminated SAM.

Electrochemical Characterization: Probing the Interfacial Behavior

A suite of electrochemical techniques can be employed to characterize the structure, stability, and electron transfer kinetics of hydroquinone-terminated SAMs.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the workhorse technique for characterizing redox-active SAMs.[18] By sweeping the potential and measuring the resulting current, a wealth of information can be obtained.

A typical cyclic voltammogram of a hydroquinone-terminated SAM in an aqueous electrolyte will exhibit a pair of well-defined redox peaks corresponding to the oxidation and reduction of the hydroquinone headgroup. The key parameters to analyze are:

-

Peak Potentials (Epa and Epc): The potentials at which the anodic and cathodic peak currents occur. The formal potential (E°') is typically taken as the midpoint of the peak potentials.

-

Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (Epa - Epc). For an ideal, surface-confined, reversible one-electron transfer process, ΔEp is theoretically 0 mV. For a two-electron process, it is also theoretically 0 mV. However, in practice, a small, non-zero ΔEp is often observed due to uncompensated resistance and quasi-reversible kinetics.

-

Peak Currents (ipa and ipc): The magnitude of the anodic and cathodic peak currents. For a reversible process, the peak currents should be equal in magnitude.

-

Scan Rate Dependence: For a surface-confined species, the peak currents should scale linearly with the scan rate (ν).

Quantitative Analysis from CV:

-

Surface Coverage (Γ): The surface concentration of electroactive hydroquinone molecules can be calculated by integrating the charge (Q) under the anodic or cathodic peak and using the following equation:

Γ = Q / (nFA)

where n is the number of electrons transferred (2 for the hydroquinone/quinone couple), F is the Faraday constant (96,485 C/mol), and A is the geometric area of the electrode.[2][19]

-

Electron Transfer Rate Constant (k⁰): For quasi-reversible systems where the peak separation increases with scan rate, the apparent electron transfer rate constant can be determined using the Laviron method.[4][13][20][21][22] This involves plotting the peak potentials as a function of the logarithm of the scan rate.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the interfacial properties of the SAM, including its capacitance and charge transfer resistance.[8][23][24][25][26] By applying a small amplitude AC potential at different frequencies and measuring the resulting current, an impedance spectrum is obtained.

The data is often represented as a Nyquist plot (-Im(Z) vs. Re(Z)) and can be fitted to an equivalent circuit model to extract quantitative parameters. A common equivalent circuit for a redox-active SAM is the Randles circuit, which includes:

-

Solution Resistance (Rs): The resistance of the electrolyte.

-

Charge Transfer Resistance (Rct): The resistance to electron transfer at the electrode-SAM interface. A higher Rct indicates a slower electron transfer process.

-

Double-Layer Capacitance (Cdl): The capacitance of the electrical double layer at the SAM-electrolyte interface.

-

Warburg Impedance (Zw): Represents the diffusion of ions to and from the electrode surface (often negligible for surface-confined species).

Caption: A simplified Randles equivalent circuit model for a redox-active SAM.

Tafel Analysis

For irreversible or quasi-reversible systems, a Tafel plot can be constructed to determine the transfer coefficient (α) and the exchange current density (i₀).[6][10][27][28][29] This involves plotting the logarithm of the current as a function of the overpotential (η = E - E°'). The slope of the linear region of the Tafel plot is related to the transfer coefficient, which provides insight into the symmetry of the electron transfer barrier.

Application Spotlight: Electrochemical Sensing of Dopamine

Hydroquinone-terminated SAMs have shown great promise as platforms for the development of highly sensitive and selective electrochemical biosensors.[30] One prominent application is the detection of dopamine, a crucial neurotransmitter implicated in various neurological disorders.

The principle behind this application lies in the electrocatalytic oxidation of dopamine at the hydroquinone-modified electrode. The hydroquinone/quinone couple on the SAM surface acts as a mediator, facilitating the electron transfer from dopamine to the electrode at a lower overpotential than on a bare electrode.

Experimental Workflow for Dopamine Sensing:

-

Fabricate the Hydroquinone-Terminated SAM: Follow the protocol outlined in Section 3.2.

-

Prepare Dopamine Standards: Prepare a series of dopamine solutions of known concentrations in a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

-

Electrochemical Detection: Employ a sensitive electrochemical technique such as Differential Pulse Voltammetry (DPV) to measure the electrochemical response of the modified electrode to different dopamine concentrations.[3][4][5][16][31] DPV is often preferred over CV for analytical applications due to its ability to discriminate against background charging currents, resulting in improved signal-to-noise ratios.

-

Data Analysis: Record the peak oxidation current for each dopamine concentration.

-

Calibration Curve: Plot the peak current as a function of dopamine concentration. In the linear range, this calibration curve can be used to determine the concentration of dopamine in an unknown sample.

Caption: Workflow for the electrochemical detection of dopamine using a hydroquinone-terminated SAM.

Advanced Characterization: Visualizing the Monolayer

While electrochemical methods provide invaluable information about the collective behavior of the SAM, techniques like in-situ Scanning Tunneling Microscopy (STM) can provide direct visualization of the monolayer structure at the molecular level.[1][5][19][32][33][34][35] STM can reveal the packing arrangement of the alkanethiol chains, the presence of defects, and the overall morphology of the SAM on the gold substrate.

Conclusion

Hydroquinone-terminated self-assembled monolayers on gold electrodes offer a remarkably versatile and powerful platform for fundamental electrochemical studies and the development of advanced sensing applications. By understanding the core principles of the hydroquinone/quinone redox couple, mastering the experimental protocols for SAM fabrication, and adeptly applying a suite of electrochemical characterization techniques, researchers can unlock the full potential of these fascinating surface-confined systems. This guide has provided a comprehensive framework to empower scientists and professionals in their exploration and utilization of hydroquinone-terminated SAMs, paving the way for future innovations in surface science, biosensing, and beyond.

References

- Carvalhal, R. F., Sanches, P. R., & Kubota, L. T. (2005). Polycrystalline Gold Electrodes: A Comparative Study of Pretreatment Procedures Used for Cleaning and Thiol Self-Assembly Monolayer Formation. Journal of the Brazilian Chemical Society, 16(5), 947-954.

- Eureka, P. (2021). How to Extract Kinetic Parameters from CV Using Laviron and Nicholson Methods — Step-by-Step.

- Liu, G. Y., & Salmeron, M. (1994). New Insights for Self-Assembled Monolayers of Organothiols on Au(111) Revealed by Scanning Tunneling Microscopy. Langmuir, 10(2), 367-370.

- Lee, H. J., Lee, J. H., & Kim, J. H. (2020). Regenerative Strategy of Gold Electrodes for Long-Term Reuse of Electrochemical Biosensors. ACS Omega, 5(40), 25886-25894.

- Wadsworth, B. L., & Kohen, A. (2010). Electrochemistry of redox-active self-assembled monolayers. Coordination Chemistry Reviews, 254(15-16), 1769-1802.

- Thangamuthu, M., & Senthilkumar, S. (2021). Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics. Scientific Reports, 11(1), 1-13.

- Yamada, R., & Uosaki, K. (2001). In Situ Scanning Tunneling Microscopy Observation of the Self-Assembly Process of Alkanethiols on Gold(111) in Solution. Langmuir, 17(18), 5433-5438.

- Suroviec, A. H. (2012). Determining Surface Coverage of Self-Assembled Monolayers on Gold Electrodes.

- Zeng, Z. (2011). Comparison of cleaning methods for gold surfaces before thiol depositions. The University of Alabama in Huntsville.

-

Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. Retrieved from [Link]

- Nguyen, T. K., & Lee, S. B. (2020). Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode.

- Lee, H. J., Lee, J. H., & Kim, J. H. (2022). RETRACTED: Regenerative Strategy of Gold Electrodes for Long-Term Reuse of Electrochemical Biosensors. ACS Omega, 7(51), 48831-48831.

- Bertoluzzi, L., & O'Regan, B. C. (2015). Monolithic two-terminal tandem solar cells using Sb2S3 and solution-processed PbS quantum dots achieving an open-circuit potential beyond 1.1 V. Energy & Environmental Science, 8(11), 3121-3129.

- Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). The Chemistry of the Sulfur-Gold Interface: In Search of a Unified Model. Chemical Society Reviews, 39(5), 1805-1834.

- Zeng, Z. (2011). Comparison of cleaning methods for gold surfaces before thiol depositions. LOUIS.

- Ciszewski, A., & Milczarek, G. (2003). New trends in the electrochemical sensing of dopamine. Current Topics in Electrochemistry, 9, 147-156.

- Vericat, C., Vela, M. E., & Salvarezza, R. C. (2005). New insight into the electrochemical desorption of alkanethiol SAMs on gold. Physical Chemistry Chemical Physics, 7(18), 3258-3261.

- Tratnyek, P. G., Reilkoff, T., & Lemon, A. W. (2001). Visualizing Redox Chemistry: Probing Environmental Oxidation–Reduction Reactions with Indicator Dyes.

- Sanavio, B., Berti, F., & Fara, M. G. (2010). STM of mixed alkylthiol self-assembled monolayers on Au(111). Surface Science, 604(19-20), 1755-1760.

- Mattos, I. L., Gushikem, Y., & Zinner, L. B. (2000). Tafel Kinetics of Electrocatalytic Reactions: From Experiment to First-Principles. Journal of the Brazilian Chemical Society, 11(6), 627-632.

- Merukan Chola, N., Sreenath, S., Dave, B., & Nagarale, R. (2019). A non‐gassing electroosmotic pump with sandwich of poly(2‐ethylaniline)‐Prussian blue nanocomposite and PVDF membrane. Polymers for Advanced Technologies, 30(9), 2354-2362.

- The Royal Society of Chemistry. (n.d.).

-

PalmSens. (n.d.). Equivalent circuit. Retrieved from [Link]

- Gaudin, C., & Aubry, J. M. (2019). Prediction of Pourbaix diagrams of quinones for redox flow battery by COSMO-RS. Journal of Power Sources, 412, 575-583.

- Chaudhary, A., Khan, M. Q., Khan, R. A., Alsalme, A., Ahmad, K., & Kim, H. (2022). Fabrication of CeO2/GCE for Electrochemical Sensing of Hydroquinone. Biosensors, 12(10), 846.

- The Royal Society of Chemistry. (n.d.).

- Lee, S., & Lee, Y. (2015). Surface Structures and Thermal Desorption Behaviors of Cyclopentanethiol Self-Assembled Monolayers on Au (111). Bulletin of the Korean Chemical Society, 36(5), 1435-1439.

- El-Haddad, M. M. (2022). Synthesis and Assessment of Two Malonyl Dihydrazide Derivatives as Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Theoretical Studies. Journal of Molecular Liquids, 367, 120485.

- Noh, J., & Hara, M. (2002). Solvent Effect on Formation of Cysteamine Self-Assembled Monolayers on Au(111). Langmuir, 18(23), 9111-9115.

- Zhu, S., Sun, X., Sha, J., & Wang, F. (2019). Equivalent circuit model recognition of electrochemical impedance spectroscopy via machine learning. Journal of Electroanalytical Chemistry, 848, 113264.

- Zhang, J., & Li, J. (2014). Tafel Kinetics of Electrocatalytic Reactions: From Experiment to First-Principles.

- Dhanjai, Yu, N., & Mugo, S. M. (2020). Disposable Capacitive Biosensor for Dopamine Sensing. Sensors, 20(21), 6064.

- Sivanadanam, J., Raja, M., Khan, H., & Ramanujam, K. (2016). Electrochemical Reactions of Quinones at Conducting Polymer Electrodes. In Conducting Polymers (pp. 165-198). IntechOpen.

- van der Bok, J. C., & Koper, M. T. (2024). Tafel Slope Plot as a Tool to Analyze Electrocatalytic Reactions. ACS Energy Letters, 9(4), 1871-1879.

-

Wikipedia. (n.d.). Pourbaix diagram. Retrieved from [Link]

- Bonin, J., Robert, M., & Costentin, C. (2021). Tafel Slope Analyses for Homogeneous Catalytic Reactions. Molecules, 26(2), 409.

- Shin, S., & Kim, H. (2015). Insight on Tafel slopes from a microkinetic analysis of aqueous electrocatalysis for energy conversion. Scientific Reports, 5(1), 1-13.

- Karlberg, G. S., & Rossmeisl, J. (2007). Surface Pourbaix diagrams and oxygen reduction activity of Pt, Ag and Ni(111) surfaces studied by DFT. Physical Chemistry Chemical Physics, 9(38), 5236-5242.

- Petrova, T., & Petrov, P. (2017). Using of Pourbaix diagram for evaluation of water chemistry recommended for ultra-supercritical parameter of water coolant.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Differential pulse voltammetry detection of dopamine and ascorbic acid by permselective silica mesochannels vertically attached to the electrode surface - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. rjb.ro [rjb.ro]

- 5. "Differential pulse voltammetric determination of dopamine using Pd nan" by MUHAMMET GÜLER [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. Pourbaix diagram - Wikipedia [en.wikipedia.org]

- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 9. mdpi.com [mdpi.com]

- 10. lasphub.com [lasphub.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. How to Extract Kinetic Parameters from CV Using Laviron and Nicholson Methods — Step-by-Step [eureka.patsnap.com]

- 14. louis.uah.edu [louis.uah.edu]

- 15. zimmerpeacocktech.com [zimmerpeacocktech.com]

- 16. mdpi.com [mdpi.com]

- 17. Regenerative Strategy of Gold Electrodes for Long-Term Reuse of Electrochemical Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrochemistry of redox-active self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. Equivalent circuit - PalmSens [palmsens.com]

- 24. arxiv.org [arxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. [PDF] Equivalent circuit model recognition of electrochemical impedance spectroscopy via machine learning | Semantic Scholar [semanticscholar.org]

- 27. Tafel Slope Plot as a Tool to Analyze Electrocatalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Insight on Tafel slopes from a microkinetic analysis of aqueous electrocatalysis for energy conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 30. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 32. elar.urfu.ru [elar.urfu.ru]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(11-Mercaptoundecyl)-1,4-benzenediol: Synthesis, Characterization, and Applications in Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(11-mercaptoundecyl)-1,4-benzenediol, a bifunctional organic molecule of significant interest in surface science, electrochemistry, and materials science. Combining a redox-active hydroquinone headgroup with a sulfur-containing alkanethiol tail, this molecule is an exemplary building block for the formation of stable, well-ordered, and electrochemically addressable self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This document details a plausible synthetic route, thorough physicochemical and spectroscopic characterization (including predicted NMR and mass spectrometry data), and protocols for the formation of SAMs. Furthermore, it explores the electrochemical behavior, stability, and diverse applications of these functionalized surfaces, ranging from biosensing and molecular electronics to corrosion inhibition and fundamental studies of electron transfer.

Introduction: The Molecular Architecture and its Significance

2-(11-Mercaptoundecyl)-1,4-benzenediol, hereafter referred to as MUHQ, possesses a unique molecular architecture that underpins its utility. The molecule can be deconstructed into three key components:

-

The Hydroquinone Headgroup: A 1,4-benzenediol moiety that is electrochemically active, capable of undergoing a reversible two-electron, two-proton redox reaction to form the corresponding benzoquinone. This property allows for the creation of surfaces with tunable electronic and chemical properties.

-

The Undecyl Spacer: An eleven-carbon alkyl chain (-(CH₂)₁₁-) that provides a well-defined length and flexibility. This chain promotes van der Waals interactions between adjacent molecules in a self-assembled monolayer, contributing to the formation of densely packed and ordered structures. The length of this spacer is critical in determining the electron tunneling distance between the electrode surface and the redox-active headgroup[1][2].

-

The Thiol Tail Group: A terminal mercapto group (-SH) that serves as a robust anchor to noble metal surfaces, most notably gold, through the formation of a stable gold-thiolate bond. This spontaneous and strong interaction is the driving force for the self-assembly process[3].

The synergy of these components makes MUHQ a powerful tool for engineering interfaces with precise control over their chemical and physical properties. The resulting SAMs are not merely passive films but dynamic surfaces whose redox state can be controlled electrochemically, opening avenues for a wide array of applications.

Physicochemical Properties

A summary of the key physicochemical properties of MUHQ is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₈O₂S | [4] |

| Molecular Weight | 296.47 g/mol | [4] |

| CAS Number | 185839-47-8 | [4] |

| Appearance | Powder | [4] |

| Melting Point | 86-92 °C | [4] |

| Storage Temperature | -20°C | [4] |

| SMILES String | Oc1ccc(O)c(CCCCCCCCCCCS)c1 | [4] |

| InChI Key | DYYJRXGKNZGOIX-UHFFFAOYSA-N | [4] |

Synthesis of 2-(11-Mercaptoundecyl)-1,4-benzenediol

Caption: Plausible synthetic pathway for 2-(11-Mercaptoundecyl)-1,4-benzenediol.

Experimental Protocol (Plausible)

Step 1: Synthesis of 2-(11-Bromoundecanoyl)-1,4-dimethoxybenzene

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in carbon disulfide (CS₂) under a nitrogen atmosphere at 0°C, add 1,4-dimethoxybenzene.

-

Slowly add a solution of 11-bromoundecanoyl chloride in CS₂ dropwise over 1 hour, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ketone.

Step 2: Synthesis of 2-(11-Bromoundecyl)-1,4-dimethoxybenzene

-

Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a solution of mercury(II) chloride.

-

Add the ketone from Step 1, concentrated hydrochloric acid, and toluene to the amalgamated zinc.

-

Heat the mixture to reflux and stir vigorously for 24 hours.

-

Cool the reaction to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The resulting crude alkyl bromide can be used in the next step without further purification.

Step 3: Synthesis of 2-(11-Mercaptoundecyl)-1,4-dimethoxybenzene

-

Dissolve the alkyl bromide from Step 2 in ethanol and add thiourea.

-

Reflux the mixture for 12 hours.

-

Cool the reaction mixture and add a solution of sodium hydroxide (NaOH) in water.

-

Reflux the mixture for another 2 hours.

-

Cool to room temperature and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography.

Step 4: Synthesis of 2-(11-Mercaptoundecyl)-1,4-benzenediol (MUHQ)

-

Dissolve the protected thiol from Step 3 in anhydrous dichloromethane under a nitrogen atmosphere and cool to -78°C.

-

Add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.

-

Stir the reaction mixture at -78°C for 1 hour and then allow it to warm to room temperature overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product by recrystallization to obtain MUHQ as a powder.

Spectroscopic Characterization

Accurate characterization of the synthesized MUHQ is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Note: The following NMR data are predicted based on the chemical structure of MUHQ and standard chemical shift values. Experimental verification is required.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 6.7-6.8 ppm (m, 3H): Aromatic protons of the hydroquinone ring.

-

δ 4.5-5.5 ppm (br s, 2H): Hydroxyl protons of the hydroquinone.

-

δ 2.6-2.7 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-Ar-CH₂ -).

-

δ 2.52 ppm (q, 2H): Methylene protons adjacent to the thiol group (-CH₂ -SH).

-

δ 1.5-1.7 ppm (m, 4H): Methylene protons beta to the aromatic ring and the thiol group.

-

δ 1.2-1.4 ppm (br s, 14H): Remaining methylene protons of the alkyl chain.

-

δ 1.34 ppm (t, 1H): Thiol proton (-SH ).

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 150-152 ppm: Aromatic carbons attached to the hydroxyl groups.

-

δ 125-130 ppm: Substituted aromatic carbon.

-

δ 115-118 ppm: Unsubstituted aromatic carbons.

-

δ 30-35 ppm: Methylene carbons of the alkyl chain.

-

δ 29.5 ppm: Methylene carbon adjacent to the aromatic ring.

-

δ 24.7 ppm: Methylene carbon adjacent to the thiol group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the key functional groups in MUHQ. In-situ Fourier Transform Infrared Reflection-Absorption Spectroscopy (FT-IRRAS) has been used to characterize SAMs of MUHQ on gold electrodes[2].

Key IR Absorption Bands:

-

~3300-3400 cm⁻¹ (broad): O-H stretching of the hydroquinone hydroxyl groups.

-

~2920 and ~2850 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene groups in the alkyl chain[2].

-

~2550 cm⁻¹ (weak): S-H stretching of the thiol group. This band is often weak and may be difficult to observe.

-

~1508 and ~1456 cm⁻¹: Benzene ring skeletal stretching vibrations, characteristic of a 1,2,4-trisubstituted benzene ring[2].

-

~1206 cm⁻¹: C-O stretching of the hydroquinone hydroxyl groups[2].

Mass Spectrometry (MS) (Predicted)

Expected Molecular Ion Peak (EI-MS):

-

m/z = 296.18: Corresponding to the molecular formula [C₁₇H₂₈O₂S]⁺.

Major Fragmentation Patterns (Predicted):

-

Fragmentation of the alkyl chain through characteristic losses of CₙH₂ₙ₊₁ fragments.

-

Benzylic cleavage, resulting in a stable ion containing the hydroquinone moiety.

-

Loss of the thiol group.

Self-Assembled Monolayers (SAMs) of MUHQ on Gold

The formation of a MUHQ SAM on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electrochemical in situ FT-IRRAS studies of a self-assembled monolayer of 2-(11-mercaptoundecyl)hydroquinone - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Hydroquinone [webbook.nist.gov]

- 4. 11-Mercaptoundecylhydroquinone 95 185839-47-8 [sigmaaldrich.com]

theoretical studies of 11-Mercaptoundecylhydroquinone monolayers

An In-depth Technical Guide to the Theoretical & Computational Elucidation of 11-Mercaptoundecylhydroquinone Monolayers

This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to investigate 11-Mercaptoundecylhydroquinone (MUHQ) self-assembled monolayers (SAMs). It is designed for researchers, materials scientists, and drug development professionals who seek to understand and predict the behavior of these electroactive interfaces at a molecular level. By integrating foundational principles with advanced computational workflows, we aim to demonstrate the synergy between theoretical modeling and experimental validation.

Introduction: The Significance of MUHQ Monolayers

Self-assembled monolayers (SAMs) represent a cornerstone of nanotechnology, enabling the precise modification of surface properties for applications ranging from biosensing to molecular electronics.[1] Among the vast library of molecules used for SAM formation, 11-Mercaptoundecylhydroquinone (MUHQ) is of particular interest. Its molecular architecture consists of three key components: a thiol (-SH) group that serves as a robust anchor to gold surfaces, a long (C11) alkyl chain that ensures the formation of a well-ordered and insulating layer, and a hydroquinone headgroup, which is electrochemically active.[2][3][4]

The ability of the hydroquinone moiety to undergo a reversible two-electron, two-proton redox reaction makes MUHQ monolayers ideal candidates for creating switchable surfaces.[2][3][4] Understanding and controlling this electrochemical behavior is paramount for designing novel sensors, bio-interfaces, and drug delivery platforms. Theoretical and computational studies are indispensable tools in this endeavor, providing unparalleled insight into the monolayer's structure, stability, and electronic properties that are often difficult to probe experimentally.[1][5] This guide will explore the primary theoretical methods used to model MUHQ SAMs and illustrate how these computational approaches inform and accelerate experimental research.

Fundamentals of MUHQ Self-Assembled Monolayers

A MUHQ monolayer is a highly organized, quasi-crystalline structure formed by the spontaneous adsorption of MUHQ molecules onto a gold substrate.[2][3] The final properties of the monolayer are a direct consequence of the interplay between its constituent parts and the collective intermolecular interactions.

-

The Thiol-Gold Anchor: The strong, covalent-like interaction between sulfur and gold atoms is the driving force for self-assembly.[6][7] Density Functional Theory (DFT) studies reveal that this bond involves not only a σ-donation from the sulfur to the gold but also a degree of backdonation from the gold to the sulfur, resulting in a highly stable interface.[7] Upon adsorption, the hydrogen atom of the thiol group is typically lost, and the molecule binds as a thiolate.[8][9]

-

The Alkyl Spacer Chain: The 11-carbon undecyl chain plays a critical role in the system. Van der Waals interactions between adjacent chains drive the molecules into a densely packed, ordered arrangement. This packing minimizes free energy and leads to a tilted, stable monolayer structure.[10] Furthermore, the alkyl chain acts as a dielectric spacer, allowing for the systematic study of electron transfer kinetics as a function of distance from the electrode surface.[2][3][4]

-

The Hydroquinone Headgroup: This is the functional core of the monolayer. Its redox state can be precisely controlled by an applied electrochemical potential. The conversion between hydroquinone (the reduced form) and its oxidized counterpart, quinone, is a proton-coupled electron transfer (PCET) process, making its behavior highly sensitive to the pH of the surrounding electrolyte.[2][3][4] This pH dependence is a key feature that can be exploited in sensor design.

Core Theoretical & Computational Approaches

To fully understand the complex behavior of MUHQ monolayers, a multi-scale modeling approach is required. Theoretical simulations provide detailed information about structure and dynamics that guide the rational design of these functional interfaces.[1]

Density Functional Theory (DFT)

Causality: DFT is the method of choice for investigating the electronic structure of the MUHQ system. It provides a quantum mechanical description of the bonding, charge distribution, and energetics. It is particularly crucial for understanding the thiol-gold interface and the redox chemistry of the hydroquinone headgroup, phenomena that are governed by electron-level interactions.

Applications & Insights:

-

Thiol-Gold Interaction: DFT calculations can determine the optimal binding sites for the thiolate on the Au(111) surface (hollow, bridge, or top sites), calculate the binding energy, and analyze the nature of the chemical bond.[7] This information is fundamental to understanding monolayer stability.

-

Redox Potential Prediction: By calculating the free energy difference between the reduced (hydroquinone) and oxidized (quinone) states, DFT can predict the formal redox potential of the headgroup. These calculations must properly account for the solvent environment, typically using a Polarizable Continuum Model (PCM).[11] Comparing this predicted potential with experimental values from cyclic voltammetry serves as a critical validation of the theoretical model.

-

Proton-Coupled Electron Transfer (PCET) Mechanism: The oxidation of hydroquinone involves the transfer of two electrons and two protons (H+). DFT can be used to model the stepwise versus concerted nature of this process and to understand how the local environment, including pH and hydrogen bonding, influences the reaction pathway.[12]

Molecular Dynamics (MD) Simulations

Causality: While DFT excels at electronic properties, it is computationally too expensive for simulating the large-scale dynamics and structural organization of an entire monolayer, which involves thousands of atoms over nanoseconds. MD simulations bridge this gap by using classical mechanics and pre-defined force fields to model the system's temporal evolution.[5][8]

Applications & Insights:

-

Monolayer Structure & Packing: MD simulations are essential for predicting the equilibrium structure of the SAM. Key structural parameters, such as the tilt angle of the alkyl chains with respect to the surface normal, the packing density, and the degree of ordering, can be directly obtained from simulation trajectories.[8][10]

-

SAM Formation Process: MD can be used to simulate the self-assembly process itself, showing how molecules initially lying flat on the surface (physisorbed) transition to a standing-up, ordered island configuration (chemisorbed).[10]

-

Solvent and Ion Effects: MD explicitly models the surrounding solvent (water) and electrolyte ions. This allows for the investigation of how the structure of the interfacial water layer and the distribution of ions near the headgroups influence the monolayer's properties and electrochemical behavior.

Bridging Theory and Experiment: A Self-Validating Workflow

The true power of computational modeling lies in its synergy with experimental work. Theoretical predictions can guide experimental design, while experimental results provide the necessary validation and refinement for computational models. This iterative process forms a self-validating system for scientific inquiry.

Caption: Integrated workflow for theoretical and experimental studies of MUHQ monolayers.

Experimental Protocol 1: Formation of MUHQ SAMs

This protocol describes a standard method for preparing a MUHQ monolayer on a gold electrode, a necessary precursor for electrochemical characterization.

Objective: To form a stable, well-ordered monolayer of 11-Mercaptoundecylhydroquinone on a gold surface.

Materials:

-

Gold substrate (e.g., gold-coated silicon wafer or gold disk electrode)

-

11-Mercaptoundecylhydroquinone (MUHQ)

-

Anhydrous Ethanol (solvent)

-

Piranha solution (H₂SO₄:H₂O₂ 3:1 v/v) - EXTREME CAUTION

-

Deionized water, Nitrogen gas

Methodology:

-

Substrate Cleaning: Immerse the gold substrate in Piranha solution for 60 seconds to remove organic contaminants. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).

-

Rinsing: Thoroughly rinse the substrate with deionized water followed by ethanol.

-

Drying: Dry the cleaned substrate under a gentle stream of high-purity nitrogen gas.

-

SAM Formation: Immediately immerse the clean, dry substrate into a freshly prepared 1 mM solution of MUHQ in ethanol.

-

Incubation: Allow the self-assembly to proceed for 18-24 hours in a dark, sealed container to prevent photo-oxidation and contamination.

-

Final Rinse & Dry: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any non-chemisorbed molecules, and dry again under a nitrogen stream. The electrode is now ready for characterization.

Experimental Protocol 2: Electrochemical Characterization

Cyclic Voltammetry (CV) is the primary technique used to probe the redox activity of the MUHQ monolayer.

Objective: To measure the formal potential (E°') and assess the stability and kinetics of the hydroquinone/quinone redox couple.

Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell

-

MUHQ-modified gold electrode (Working Electrode)

-

Platinum wire or mesh (Counter Electrode)

-

Ag/AgCl or Saturated Calomel Electrode (Reference Electrode)

-

Aqueous buffer solution of known pH (e.g., 0.1 M Phosphate Buffer, pH 7.0)

Methodology:

-

Cell Assembly: Assemble the three-electrode cell with the MUHQ-modified working electrode, counter electrode, and reference electrode. Fill the cell with the deoxygenated buffer solution (purged with N₂ or Ar gas for 15-20 minutes).

-

Potential Cycling: Using the potentiostat, sweep the potential from a reducing value (e.g., -0.2 V vs. Ag/AgCl) to an oxidizing value (e.g., +0.6 V vs. Ag/AgCl) and back again.

-

Data Acquisition: Record the current response as a function of the applied potential. Perform multiple cycles to ensure the stability of the monolayer.

-

Analysis: The resulting plot (voltammogram) will show an anodic (oxidation) peak and a cathodic (reduction) peak. The formal potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials.

-

pH Dependence: Repeat the experiment in buffers of different pH values to confirm the proton-coupled nature of the electron transfer. A plot of E°' versus pH should yield a slope close to the theoretical Nernstian value of -59 mV/pH for a 2e⁻, 2H⁺ process.[2][3][4]

Caption: The reversible redox cycle of the hydroquinone headgroup.

Data Correlation: Theory vs. Experiment

The table below summarizes the type of quantitative data that can be obtained from both theoretical calculations and experimental measurements, highlighting the direct points of comparison.

| Parameter | Theoretical Method | Experimental Method | Typical Experimental Value |

| Formal Redox Potential (E°') | DFT (with PCM) | Cyclic Voltammetry (CV) | ~ +0.2 to +0.4 V (vs. NHE at pH 7) |

| pH Dependence (dE°'/dpH) | DFT (Nernst equation) | CV at various pHs | ~ -58.5 mV/pH[2][3][4] |

| Electron Transfer Rate (k⁰) | Marcus Theory with DFT input | Electrochemical Kinetic Analysis | Decreases with alkyl chain length[2][3] |

| Electron Tunneling Constant (β) | Not directly calculated | Log(k⁰) vs. distance plot | ~ 1.04 per CH₂ unit[2][3][4] |

| Monolayer Thickness | MD Simulation | Ellipsometry / AFM | Dependent on tilt angle (~1.5-2.0 nm) |

| Alkyl Chain Tilt Angle | MD Simulation | NEXAFS / IR Spectroscopy | ~ 30° from surface normal |

Conclusion

Theoretical and computational studies provide a powerful lens through which to view the molecular world of 11-Mercaptoundecylhydroquinone monolayers. DFT and MD simulations offer profound insights into the electronic structure, dynamics, and electrochemical function of these interfaces. When integrated into a workflow that embraces experimental validation, these computational techniques do not merely explain observations; they become predictive tools that can guide the rational design of next-generation sensors, bio-interfaces, and molecular electronic devices. By understanding the causality behind the monolayer's behavior, researchers can more efficiently tune its properties to meet specific technological challenges.

References

-

Title: Electrochemical Characteristics of Hydroquinone-Terminated Self-Assembled Monolayers on Gold Source: Langmuir, ACS Publications URL: [Link]

-

Title: Electrochemical Characteristics of Hydroquinone-Terminated Self-Assembled Monolayers on Gold Source: American Chemical Society URL: [Link]

-

Title: Electrochemical Characteristics of Hydroquinone-Terminated Self-Assembled Monolayers on Gold Source: ResearchGate URL: [Link]

-

Title: Quinone electrochemistry altered by local hydrophobic environment and hydrogen bonding interactions Source: Seoul National University Repository URL: [Link]

-

Title: Studies on the Electrochemical Behaviour of Hydroquinone at L-cysteine Self-Assembled Monolayers Modified Gold Electrode Source: ResearchGate URL: [Link]

-

Title: Electrochemical kinetic analysis of a 1,4-hydroxynaphthoquinone self-assembled monolayer Source: ResearchGate URL: [Link]

-

Title: Mass Spectrometry of Self-Assembled Monolayers: A New Tool for Molecular Surface Science Source: PMC, NIH URL: [Link]

-

Title: Advancing the understanding of self-assembled monolayers Source: AIP Publishing URL: [Link]

-

Title: Simulations of molecular self-assembled monolayers on surfaces: packing structures, formation processes and functions tuned by intermolecular and interfacial interactions Source: RSC Publishing URL: [Link]

-

Title: Investigation on Gold–Ligand Interaction for Complexes from Gold Leaching: A DFT Study Source: MDPI URL: [Link]

-

Title: Structure and Stability of 7-mercapto-4-methylcoumarin Self-Assembled Monolayers on Gold: an Experimental and Computational analysis Source: ResearchGate URL: [Link]

-

Title: Formation of Mixed Monolayers from 11-Mercaptoundecanoic Acid and Octanethiol on Au(111) Single Crystal Electrode under Electrochemical Control Source: ResearchGate URL: [Link]

-

Title: Structure and Stability of 7-mercapto-4-methylcoumarin SAM on Gold: an Experimental and Computational analysis. Source: ChemRxiv URL: [Link]

-

Title: A DFT-Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes Source: MDPI URL: [Link]

-

Title: Molecular Dynamics Study of the Formation of a Self-Assembled Monolayer on Gold Source: ResearchGate URL: [Link]

Sources

- 1. Simulations of molecular self-assembled monolayers on surfaces: packing structures, formation processes and functions tuned by intermolecular and interfacial interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. aip.org [aip.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. A DFT‐Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Surface Chemistry of Thiol-Functionalized Hydroquinones

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Surface Control

In the realms of advanced materials, biosensing, and therapeutics, the ability to precisely engineer interfaces at the molecular level is paramount. Among the versatile molecular architectures available, thiol-functionalized hydroquinones have emerged as a cornerstone for creating intelligent, redox-active surfaces. Their unique combination of a robust anchoring group (thiol) for noble metal surfaces and a functionally rich, electrochemically active head group (hydroquinone) offers a powerful platform for a myriad of applications. This guide provides a comprehensive exploration of the synthesis, characterization, and application of these remarkable molecules, offering both foundational knowledge and field-proven insights for professionals dedicated to pushing the boundaries of surface science.

Foundational Principles: The Thiol-Gold Interface and Redox Activity